2-(4-Chlorophenyl)benzimidazole

Description

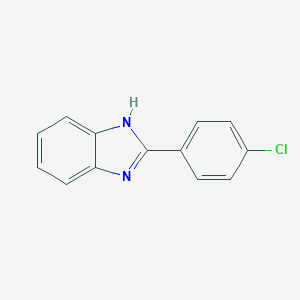

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXUJRTVWRYYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353951 | |

| Record name | 2-(4-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019-85-8 | |

| Record name | 2-(4-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)benzimidazole, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, biological activities, and mechanisms of action, with a focus on its anticancer and antimicrobial properties.

Core Compound Properties

This compound is a derivative of benzimidazole, characterized by a 4-chlorophenyl group attached to the 2-position of the benzimidazole core.[1]

| Property | Value | Reference |

| CAS Number | 1019-85-8 | [1] |

| Molecular Formula | C₁₃H₉ClN₂ | [1] |

| Molecular Weight | 228.68 g/mol | [1] |

| IUPAC Name | 2-(4-chlorophenyl)-1H-benzimidazole | [1] |

| Appearance | Light yellow solid | |

| Melting Point | 290-292 °C | |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the condensation reaction between o-phenylenediamine and 4-chlorobenzaldehyde.[1] Various catalysts and reaction conditions can be employed to optimize the yield and purity of the product.

Experimental Protocol: Synthesis via Condensation Reaction

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

o-phenylenediamine

-

4-chlorobenzaldehyde

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

-

Add 4-chlorobenzaldehyde (1.0 eq) to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Biological Activities and Applications

This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of this compound derivatives against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)-2-(4-methoxyphenyl)acetamide | HepG2 | - | [2] |

| 2-(4-chlorophenyl)-1H-benzo[d]imidazol-5-yl)-2-(4-methoxyphenyl)acetamide | HUVEC | - | [2] |

| Benzimidazole-triazole hybrid (5a) | HepG-2 | 3.87–8.34 | [3] |

| Benzimidazole-triazole hybrid (5a) | HCT-116 | 3.87–8.34 | [3] |

| Benzimidazole-triazole hybrid (5a) | MCF-7 | 3.87–8.34 | [3] |

| Benzimidazole-triazole hybrid (5a) | HeLa | 3.87–8.34 | [3] |

| Benzimidazole-oxadiazole derivative (4r) | PANC-1 | 5.5 | [4] |

| Benzimidazole-oxadiazole derivative (4r) | A549 | 0.3 | [4] |

| Benzimidazole-oxadiazole derivative (4r) | MCF-7 | 0.5 | [4] |

Note: Specific IC₅₀ values for the parent compound this compound are not consistently reported in the reviewed literature; the data presented here are for its derivatives to indicate the potential of the core structure.

Benzimidazole derivatives have been shown to activate the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[5][6][7] The proposed mechanism involves the downregulation of p53's negative regulators, Mdm2 and MdmX, leading to p53 stabilization and activation.[5][7] Activated p53 then transcribes target genes such as p21, which induces cell cycle arrest, and Bax, which promotes apoptosis.[5]

Antimicrobial Activity

Derivatives of this compound have demonstrated promising activity against a range of bacteria and fungi.[1] While specific quantitative data for the parent compound is limited in the available literature, studies on its derivatives highlight the antimicrobial potential of the benzimidazole scaffold.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzimidazole-triazole hybrid (6b, 6i, 6j) | Candida glabrata | 0.97 | [8] |

| N-substituted 6-chloro-1H-benzimidazole (1d, 2d, 3s, 4b, 4k) | Escherichia coli | 2-16 | [9] |

| N-substituted 6-chloro-1H-benzimidazole (1d, 2d, 3s, 4b, 4k) | Staphylococcus aureus (MSSA & MRSA) | 2-16 | [9] |

| N-substituted 6-chloro-1H-benzimidazole (4k) | Candida albicans | 8-16 | [9] |

| N-substituted 6-chloro-1H-benzimidazole (4k) | Aspergillus niger | 8-16 | [9] |

| Fluorinated benzimidazole (TFBZ) | Staphylococcus aureus (MRSA) | 4 | [10] |

Experimental Protocols for Biological Assays

Protocol: MTT Assay for Anticancer Activity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value.

Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound or its derivatives

-

Sterile saline or PBS

-

Spectrophotometer or McFarland standards

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism standardized to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to the final desired concentration.

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound serves as a versatile scaffold in the development of novel therapeutic agents and functional materials. Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with the induction of p53-mediated apoptosis being a key mechanism in its anticancer activity. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogues, particularly in obtaining more extensive quantitative data on the core compound's biological activities.

References

- 1. Buy this compound | 1019-85-8 [smolecule.com]

- 2. nveo.org [nveo.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Chlorophenyl)benzimidazole: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic methodologies for 2-(4-Chlorophenyl)benzimidazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science.[1] This document details its structural characteristics, summarizes key quantitative data from various synthetic approaches, and provides explicit experimental protocols.

Chemical Structure and Properties

This compound is a derivative of benzimidazole, featuring a 4-chlorophenyl substituent at the 2-position of the benzimidazole core.

Chemical Identifiers:

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary and most common method for synthesizing this compound is the condensation reaction between o-phenylenediamine and 4-chlorobenzaldehyde. Various catalysts and reaction conditions have been employed to optimize this process, leading to a range of reported yields and purities.

General Reaction Scheme

The fundamental synthetic pathway involves the reaction of o-phenylenediamine with 4-chlorobenzaldehyde, which proceeds through a cyclocondensation mechanism to form the benzimidazole ring system.

Caption: General reaction for the synthesis of this compound.

Summary of Synthetic Conditions and Yields

The following table summarizes various reported methods for the synthesis of this compound, highlighting the catalysts, solvents, reaction conditions, and corresponding yields.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonium Chloride (NH₄Cl) | Ethanol | 80-90 | 2 | 82 | |

| tert-Butyl Nitrite | Tetrahydrofuran | 25 | 0.5 | 80 | [6] |

| None (Solvent-free) | - | 140 | - | 75 | [6] |

| Fe₃O₄ Nanoparticles | Ethanol | Reflux | - | - | [1] |

| None | Ethanol | Reflux | - | - | [5] |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are compiled below.

| Data Type | Values | Reference |

| Melting Point | 290-292 °C | |

| IR (KBr, cm⁻¹) | 3038, 1440, 1410, 1268, 950, 754 | |

| ¹H NMR (DMSO-d₆) | δ 12.9 (s, 1H, NH), 8.15 (d, 2H), 7.49-7.64 (m, 4H), 7.20 (m, 2H) | |

| ¹³C NMR (DMSO-d₆) | Not explicitly provided for the 4-chloro derivative in the search results. | |

| Elemental Analysis | Calculated for C₁₃H₉ClN₂: C 68.29%; H 3.96%; Cl 15 .51%; N 12.24%. Found: C 68.29%; H 3.96%; Cl 15 .52%; N 12.23% (for the 2-chloro isomer, data for 4-chloro isomer not fully available). | [7] |

Experimental Protocols

This section provides detailed experimental procedures for selected synthetic methods.

Synthesis using Ammonium Chloride Catalyst[7]

This method represents a green and economically viable approach to the synthesis of 2-substituted benzimidazoles.

Workflow:

References

- 1. Buy this compound | 1019-85-8 [smolecule.com]

- 2. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. jaoc.samipubco.com [jaoc.samipubco.com]

Physical and chemical properties of 2-(4-Chlorophenyl)benzimidazole

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Chlorophenyl)benzimidazole, catering to researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed experimental protocols and visual diagrams to facilitate understanding and application in a laboratory setting.

Physicochemical Properties

This compound is a solid, white to light yellow crystalline powder.[1][2] Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉ClN₂ | [3] |

| Molecular Weight | 228.68 g/mol | [3] |

| Melting Point | 303 °C | [2][4] |

| Boiling Point (Predicted) | 419.0 ± 47.0 °C | [2] |

| Density (Predicted) | 1.326 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 11.24 ± 0.10 | [2] |

| LogP | 3.9 | [3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

Solubility:

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ 13.00 (s, 1H), 8.20 (dd, J₁ = 6.6 Hz, J₂ = 1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J = 3.0 Hz, 2H) | [7] |

| ¹³C NMR (DMSO-d₆, 150 MHz) | δ 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 | [7] |

| Infrared (KBr) | 3442 (N-H), 1623 (C=N) cm⁻¹ | [7] |

| Mass Spectrometry (HRMS-ESI) | Calculated for C₁₃H₁₀ClN₂ [M+H]⁺: 229.0527, Found: 229.0523 | [7] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, as well as protocols for evaluating its biological activity.

Synthesis of this compound

The most common method for synthesizing this compound is through the condensation of o-phenylenediamine and 4-chlorobenzaldehyde.[8][9]

Materials:

-

o-phenylenediamine

-

4-chlorobenzaldehyde

-

Ethanol

-

Ammonium chloride (catalyst)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1 equivalent), 4-chlorobenzaldehyde (1 equivalent), and a catalytic amount of ammonium chloride (e.g., 30 mol%).

-

Add ethanol to the flask to dissolve the reactants.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold water to remove any remaining impurities.

-

Dry the purified this compound. Recrystallization from ethanol can be performed for further purification.

Characterization Protocols

3.2.1. Melting Point Determination

The melting point is a crucial parameter for assessing the purity of the synthesized compound.

Materials:

-

Melting point apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample

Procedure:

-

Finely powder a small amount of the dried this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range represents the melting point.

3.2.2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

-

This compound sample

-

Pipettes

Procedure:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Biological Activity Assays

3.3.1. Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

3.3.2. Antimicrobial Activity (Broth Microdilution Assay)

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Spectrophotometer or McFarland standards

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

Benzimidazole derivatives are known to exhibit a range of biological activities, including anticancer and antimicrobial effects. The precise mechanism of action for this compound is still under investigation, but it is believed to share mechanisms common to other 2-aryl benzimidazoles.

Anticancer Mechanism

The anticancer activity of many benzimidazole derivatives is attributed to their ability to induce apoptosis (programmed cell death) and inhibit key cellular processes.[10] Potential mechanisms include:

-

Inhibition of Topoisomerases: Some benzimidazole derivatives can inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair.[10] This leads to DNA damage and subsequent cell death.

-

Disruption of Microtubule Polymerization: Certain benzimidazoles interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Benzimidazoles can trigger the intrinsic apoptotic pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which execute cell death.

Antimicrobial Mechanism

The antimicrobial action of benzimidazoles is thought to be due to their structural similarity to purine.[11] This allows them to interfere with essential biosynthetic pathways in microorganisms.

-

Inhibition of Nucleic Acid and Protein Synthesis: By mimicking purine, benzimidazoles may inhibit enzymes involved in the synthesis of nucleic acids and proteins, which are vital for bacterial growth and replication.[11]

-

Inhibition of DNA Gyrase: Some benzimidazole derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[12]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

This technical guide serves as a foundational resource for researchers working with this compound. Further experimental validation is encouraged to expand upon the data presented herein.

References

- 1. rjptonline.org [rjptonline.org]

- 2. This compound CAS#: 1019-85-8 [m.chemicalbook.com]

- 3. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. Buy this compound | 1019-85-8 [smolecule.com]

- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 2-(4-Chlorophenyl)benzimidazole

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-1H-benzimidazole: Synthesis, Characterization, and Applications

Introduction

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking, and allow for versatile substitutions, make it a cornerstone in the design of bioactive molecules.[2] Within this important class of heterocycles, 2-(4-Chlorophenyl)-1H-benzimidazole (CPB) emerges as a compound of significant interest. Its deceptively simple structure belies a rich profile of biological activity and synthetic utility that has captured the attention of researchers in drug development and materials science.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of CPB. We will delve into its fundamental properties, explore robust synthetic methodologies, detail rigorous analytical characterization techniques, and examine its established biological activities and therapeutic potential. The aim is to furnish researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this versatile molecule in their work.

Core Molecular Profile: Physicochemical and Structural Properties

A thorough understanding of a molecule's intrinsic properties is the foundation of its application. This section elucidates the chemical identity, structural architecture, and key physical characteristics of CPB.

Chemical Identity

The unambiguous identification of a compound is critical for regulatory compliance, literature tracking, and experimental reproducibility.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)-1H-benzimidazole | [3][4] |

| CAS Number | 1019-85-8 | [3][4] |

| Molecular Formula | C₁₃H₉ClN₂ | [4] |

| Molecular Weight | 228.68 g/mol | [4] |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl | [4] |

| InChIKey | PTXUJRTVWRYYTE-UHFFFAOYSA-N | [4] |

Structural Elucidation

The three-dimensional arrangement of atoms in CPB dictates its interaction with biological targets and its material properties. X-ray crystallography studies have provided definitive insights into its solid-state conformation.[5] The molecule is not perfectly planar; the 4-chlorophenyl ring is twisted relative to the benzimidazole core. This dihedral angle is a critical conformational feature that influences how the molecule fits into the binding pockets of proteins.[6][7]

| Crystallographic Parameter | Value | Source |

| Crystal System | Orthorhombic | [5] |

| Space Group | Pbca | [5] |

| Dihedral Angle (Benzimidazole to Phenyl Ring) | 27.1 (1)° | [5] |

| N—H···N Hydrogen Bond Length | 2.905 (2) Å | [5] |

This intermolecular hydrogen bonding is a key feature in the crystal lattice, forming infinite chains and influencing the material's bulk properties.[5][6]

Physicochemical Properties

These properties are essential for designing experimental conditions, from synthesis work-ups to formulation development.

| Property | Value | Source |

| Appearance | Light yellow or colorless solid | |

| Melting Point | 290-303 °C | |

| Solubility | Soluble in organic solvents like DMSO and ethanol | [8] |

| Storage | 2-8°C, sealed, dry |

Synthesis Methodologies: From Reactants to Product

The most prevalent and efficient route to CPB is the Phillips-Ladenburg condensation, which involves the reaction of o-phenylenediamine with 4-chlorobenzaldehyde.[8] This method is valued for its reliability and the accessibility of its starting materials.

The Core Mechanism: Oxidative Cyclocondensation

The reaction proceeds through a well-established mechanism. The initial step is a nucleophilic attack by one of the amino groups of o-phenylenediamine on the carbonyl carbon of 4-chlorobenzaldehyde. This forms a carbinolamine intermediate which dehydrates to a Schiff base (imine). Subsequent intramolecular cyclization by the second amino group, followed by an oxidation (or dehydrogenation) step, yields the stable, aromatic benzimidazole ring.[8]

Caption: General mechanism for CPB synthesis.

Experimental Protocol: Green Synthesis Using NH₄Cl

This protocol represents an environmentally conscious and economically viable approach, utilizing a mild and inexpensive catalyst.

Objective: To synthesize 2-(4-Chlorophenyl)-1H-benzimidazole via ammonium chloride-catalyzed condensation.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

4-Chlorobenzaldehyde (1.0 eq)

-

Ammonium Chloride (NH₄Cl) (30 mol%)

-

Ethanol (as solvent)

-

Ice-cold water

-

Round bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology:

-

Reaction Setup: To a round bottom flask containing ethanol (approx. 4 mL per 0.92 mmol of o-phenylenediamine), add o-phenylenediamine (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and ammonium chloride (0.3 eq).

-

Heating and Stirring: Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle. Heat the reaction mixture to 80-90°C with continuous stirring.

-

Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an ethyl acetate:hexane (1:2 v/v) eluent. The disappearance of starting materials indicates reaction completion, typically within 2-3 hours. This step is crucial for ensuring the reaction has gone to completion and avoiding unnecessary energy expenditure.

-

Product Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. A solid precipitate of the product will form.

-

Purification: Filter the crude product using a Buchner funnel. Wash the solid with cold water twice to remove any residual catalyst and water-soluble impurities.

-

Drying and Recrystallization: Dry the product thoroughly. For higher purity, recrystallize the solid from ethanol to yield the final, purified 2-(4-Chlorophenyl)-1H-benzimidazole as a colorless or pale yellow solid.

Synthesis and Purification Workflow

The overall process from starting materials to a fully characterized final product follows a logical and self-validating sequence.

Caption: A validated workflow for CPB synthesis.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical chemistry is non-negotiable in drug development. A multi-technique approach is required to confirm the structure and quantify the purity of the synthesized CPB.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates. A reverse-phase method is typically employed.[9]

| HPLC Parameter | Recommended Value | Rationale |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately nonpolar compounds like CPB. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A common solvent system offering good resolution. Formic acid improves peak shape. |

| Elution | Isocratic or Gradient (e.g., starting at 60:40 ACN:H₂O) | Gradient elution is useful for resolving impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 230 nm | CPB has significant UV absorbance at this wavelength for sensitive detection. |

| Purity Standard | >98% (LCMS or GCMS) | A common purity requirement for research chemicals.[3] |

Spectroscopic Structural Confirmation

Spectroscopic methods provide fingerprint evidence of the molecule's structure.

| Technique | Key Observations and Expected Values | Source |

| ¹H NMR | δ 12.9 (s, 1H, NH): Broad singlet for the imidazole N-H proton. δ 8.15 (d, 2H): Doublet for the two protons on the chlorophenyl ring ortho to the benzimidazole. δ 7.20-7.64 (m, 6H): Multiplet region for the remaining four chlorophenyl protons and the four protons of the benzo- part of the benzimidazole. | [10] |

| ¹³C NMR | δ ~151 ppm: Signal for the C=N carbon (C2 of the imidazole ring). δ ~111-143 ppm: Aromatic region containing signals for the 12 other carbons. Key signals include C-Cl at ~135 ppm and other distinct peaks for the substituted and unsubstituted carbons. | [10] |

| FTIR (KBr) | ~3440 cm⁻¹: N-H stretching vibration. ~1623 cm⁻¹: C=N imine stretching. ~1440, 754 cm⁻¹: Aromatic C=C stretching and C-H bending vibrations. | [10] |

| Mass Spec. | [M+H]⁺: Expected at m/z 229.05, corresponding to the protonated molecule C₁₃H₁₀ClN₂⁺. | [4] |

Biological Activities and Therapeutic Potential

CPB is a pharmacologically active molecule, demonstrating a range of biological effects that make it a compelling lead compound for drug discovery.

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[11] CPB has shown promising activity against various bacterial and fungal pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[8] The proposed mechanism involves interference with essential microbial cellular processes, making it a valuable scaffold for developing new anti-infective agents.

Anticancer Properties

Perhaps the most researched application of CPB is in oncology. Studies indicate that it exhibits cytotoxic effects against several cancer cell lines.[8] The primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) and cell cycle arrest, which are critical pathways for controlling cancer cell proliferation.[8] Molecular docking studies suggest that CPB can effectively bind to specific protein targets crucial for cancer cell survival.[8]

Caption: Proposed anticancer mechanism of CPB.

Neuroprotective Potential

Emerging research is exploring the utility of the CPB scaffold in developing treatments for neurodegenerative disorders, including Alzheimer's disease.[8] The structural features of benzimidazoles allow them to interact with targets relevant to neurodegeneration, opening a new and exciting avenue for therapeutic development.

Applications in Research and Development

Beyond its direct biological effects, CPB serves as a versatile building block in both pharmaceutical and materials science research.

-

Pharmaceutical Intermediate: CPB is a key starting material for creating libraries of more complex molecules.[3] The chlorine atom on the phenyl ring is susceptible to nucleophilic substitution, and the N-H group of the imidazole can be readily alkylated or acylated.[8] This allows chemists to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties (ADME) in a drug discovery program.

-

Materials Science: The rigid, aromatic structure of CPB imparts interesting photophysical properties. This has led to its investigation as a component in materials for Organic Light-Emitting Diodes (OLEDs), where molecular stability and electronic characteristics are paramount.[8]

Conclusion

2-(4-Chlorophenyl)-1H-benzimidazole is far more than a simple heterocyclic compound. It is a strategically important molecule founded on a privileged medicinal scaffold. With well-established and green synthetic routes, a suite of robust analytical validation techniques, and a compelling profile of anticancer and antimicrobial activity, CPB stands as a validated and valuable tool. For researchers in drug discovery, it offers a proven starting point for lead optimization. For materials scientists, it provides a stable core for developing novel functional materials. Its continued exploration is certain to yield further insights and applications across the scientific landscape.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenyl)benzimidazole [synhet.com]

- 4. This compound | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research on the differences between 2-(2-Chlorophenyl)benzimidazole and this compound based on terahertz time domain spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy this compound | 1019-85-8 [smolecule.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. isca.me [isca.me]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1H-benzimidazole (CAS 1019-85-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(4-chlorophenyl)-1H-benzimidazole (CAS No. 1019-85-8), a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis methodologies, and biological activities, with a focus on its anticancer and antimicrobial properties.

Core Properties and Data

2-(4-Chlorophenyl)-1H-benzimidazole is a solid, crystalline compound at room temperature. Its core structure consists of a benzimidazole ring system substituted at the 2-position with a 4-chlorophenyl group.

| Property | Value | Reference |

| CAS Number | 1019-85-8 | [1] |

| Molecular Formula | C₁₃H₉ClN₂ | [2] |

| Molecular Weight | 228.68 g/mol | [2] |

| Melting Point | 231-235 °C | [2] |

| Appearance | White to light yellow solid | [2] |

| Solubility | Soluble in ethanol and other organic solvents. | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-(4-chlorophenyl)-1H-benzimidazole is most commonly achieved through the condensation of o-phenylenediamine with 4-chlorobenzaldehyde. Several catalytic systems can be employed for this reaction, each with its own advantages.

General Synthesis Workflow

The overall synthetic process involves the reaction of the two primary starting materials, followed by cyclization to form the benzimidazole ring, and subsequent purification of the final product.

Detailed Experimental Protocol: Synthesis via Ammonium Chloride Catalysis

This protocol describes a one-pot synthesis using ammonium chloride as an efficient and green catalyst.

Materials:

-

o-phenylenediamine (0.92 mmol, 0.100 g)

-

4-chlorobenzaldehyde (0.92 mmol, 0.129 g)

-

Ammonium chloride (NH₄Cl) (30 mol%, 0.015 g)

-

Ethanol (4 mL)

-

Deionized water

Procedure:

-

To a mixture of o-phenylenediamine and 4-chlorobenzaldehyde in a round-bottom flask, add 4 mL of ethanol.

-

Add ammonium chloride to the mixture.

-

Stir the resulting mixture at 80°C for approximately 3.5 hours.

-

Monitor the completion of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated product by filtration.

-

Wash the solid product twice with water.

-

Dry the product and purify by recrystallization from ethanol to yield pure 2-(4-chlorophenyl)-1H-benzimidazole.

Characterization Data:

-

Appearance: White solid[2]

-

Yield: 78%[3]

-

¹H NMR (400 MHz, DMSO-d₆): δ = 13.00 (s, 1H), 8.14 (d, J = 7.2, 2H), 7.78 (d, J = 7.3, 2H), 7.62 (d, J = 47.5, 2H), 7.24 (s, 2H)[2]

-

Elemental Analysis (Anal. calcd for: C₁₃H₉ClN₂): C 68.28, H 3.97, Cl 15 .50, N 12.25. Found: C 68.30, H 3.99, Cl 15 .52, N 12.27[2]

Biological Activity and Experimental Protocols

2-(4-Chlorophenyl)-1H-benzimidazole has demonstrated notable biological activities, particularly as an anticancer and antimicrobial agent.

Anticancer Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines, including the MCF-7 breast cancer cell line.[4] The primary mechanism of its anticancer action is believed to be the induction of apoptosis and cell cycle arrest.

This protocol is a standard method to assess the cytotoxic effect of a compound on a cancer cell line.

Materials:

-

MCF-7 human breast cancer cell line

-

2-(4-Chlorophenyl)-1H-benzimidazole

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of 2-(4-chlorophenyl)-1H-benzimidazole in DMSO and make serial dilutions in the culture medium to achieve the desired final concentrations.

-

After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. 2-(4-Chlorophenyl)-1H-benzimidazole has shown activity against various bacterial strains.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

2-(4-Chlorophenyl)-1H-benzimidazole

-

Mueller-Hinton Broth (MHB)

-

96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of many benzimidazole derivatives are attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, preventing cancer cells from proliferating. While the specific molecular pathway for 2-(4-chlorophenyl)-1H-benzimidazole is a subject of ongoing research, a plausible mechanism involves the modulation of key regulatory proteins in the cell cycle and apoptotic pathways. Benzimidazoles have been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cells.[5][6]

This proposed pathway suggests that the compound may induce cell cycle arrest at the G2/M phase, preventing mitotic entry. Concurrently, it may trigger the intrinsic apoptotic pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, the executioners of apoptosis, ultimately resulting in cancer cell death.[7]

Conclusion

2-(4-Chlorophenyl)-1H-benzimidazole is a versatile compound with significant therapeutic potential. The synthetic routes are well-established, and its biological activities against cancer and microbial pathogens are promising. Further research into its precise molecular mechanisms of action and in vivo efficacy is warranted to fully explore its potential as a lead compound in drug development. This guide provides a foundational resource for researchers and scientists working with this and related benzimidazole scaffolds.

References

- 1. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. journal.waocp.org [journal.waocp.org]

- 5. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzimidazole Nucleus: A Scaffolding Saga in Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Development of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a bicyclic aromatic system comprising fused benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its journey from a laboratory curiosity to the core of numerous therapeutic agents is a testament to its remarkable chemical versatility and biological significance. This technical guide provides a comprehensive overview of the discovery and history of benzimidazole derivatives, with a particular focus on their development as anthelmintic and antiviral agents. It delves into the seminal synthetic methodologies, mechanisms of action, and structure-activity relationships that have guided the evolution of this privileged scaffold.

Discovery and Early History: From Coal Tar to Vitamin B12

The story of benzimidazole begins in 1872 when Hobrecker first reported its synthesis through the reduction of 2-nitro-4-methylacetanilide.[1][2] A few years later, Ladenburg devised an alternative synthesis by reacting o-phenylenediamine with carboxylic acids, a method that would become a foundational approach for creating a diverse library of derivatives.

A pivotal moment in the history of benzimidazole research came with the discovery that a derivative, 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole, is an integral component of the vitamin B12 (cobalamin) structure, where it acts as an axial ligand to the cobalt ion. This finding ignited significant interest within the scientific community, highlighting the natural importance of the benzimidazole nucleus and spurring further investigation into its biological roles and therapeutic potential.

The first foray into the pharmacological applications of benzimidazoles was pioneered by D.W. Woolley in 1944. Intrigued by the structural similarity of benzimidazole to purines, the fundamental components of nucleic acids, Woolley hypothesized that these compounds could act as antimetabolites. His research confirmed the antibacterial properties of certain benzimidazole derivatives, laying the groundwork for future drug development endeavors.

The Rise of Benzimidazole Anthelmintics: A War on Worms

The mid-20th century witnessed a surge in the development of synthetic anthelmintics to combat parasitic worm infections in both humans and livestock. This era marked the golden age for benzimidazole derivatives, establishing them as a dominant class of broad-spectrum anti-parasitic drugs.

Key Anthelmintic Agents

Several benzimidazole derivatives have made a profound impact on veterinary and human medicine:

-

Thiabendazole: Introduced in the early 1960s, thiabendazole was one of the first commercially successful benzimidazole anthelmintics. Its broad-spectrum activity against various gastrointestinal nematodes revolutionized the treatment of parasitic infections in livestock.

-

Mebendazole: Developed in the 1970s, mebendazole became a widely used treatment for a range of intestinal worm infections in humans, including pinworm, roundworm, and hookworm.

-

Albendazole: Another key development of the 1970s, albendazole offered an even broader spectrum of activity than its predecessors and became a frontline treatment for various systemic and intestinal helminth infections.

Mechanism of Action: Targeting the Cytoskeleton

The primary mechanism of action of benzimidazole anthelmintics is their selective interaction with β-tubulin, a protein subunit of microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing crucial roles in cell division, motility, and intracellular transport.

By binding to the β-tubulin of the parasite with high affinity, benzimidazoles inhibit its polymerization into microtubules. This disruption of the microtubule network leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite. The selective toxicity of these drugs stems from their significantly higher affinity for parasitic β-tubulin compared to the mammalian counterpart.

Benzimidazoles as Antiviral Agents

The structural resemblance of the benzimidazole nucleus to purine bases has also made it a fertile ground for the development of antiviral drugs. Numerous benzimidazole derivatives have been synthesized and evaluated for their activity against a wide range of viruses.

A notable example is the development of compounds that inhibit viral replication by targeting viral polymerases or other essential enzymes. For instance, certain 2-substituted benzimidazoles have shown potent activity against viruses such as cytomegalovirus (CMV) and influenza.

Synthetic Methodologies: Building the Benzimidazole Core

The versatility of the benzimidazole scaffold is matched by the variety of synthetic methods developed for its construction. The Phillips-Ladenburg synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, remains a cornerstone of benzimidazole synthesis.

Over the years, numerous modifications and novel methods have been developed to improve yields, broaden the scope of substrates, and employ more environmentally friendly conditions. These include microwave-assisted synthesis, the use of various catalysts, and solid-phase synthesis techniques.

Data Presentation: A Quantitative Look at Benzimidazole Derivatives

The following tables summarize key quantitative data for prominent benzimidazole anthelmintics and a selection of antiviral derivatives.

Table 1: Physicochemical Properties of Key Benzimidazole Anthelmintics

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP |

| Thiabendazole | C₁₀H₇N₃S | 201.25 | 299-301 | 2.46 |

| Mebendazole | C₁₆H₁₃N₃O₃ | 295.29 | 288.5 | 3.14 |

| Albendazole | C₁₂H₁₅N₃O₂S | 265.33 | 208-210 | 2.53 |

Data sourced from PubChem.[3][4][5]

Table 2: Anthelmintic Activity of Benzimidazole Derivatives

| Compound | Parasite | IC₅₀ (µM) | Reference |

| Mebendazole | Trichuris muris (L1) | 8.89 | [6] |

| Albendazole | Trichuris muris (L1) | 4.17 | [6] |

| Fenbendazole | Heligmosomoides polygyrus (adult) | 5.3 | [6] |

| Oxibendazole | Pancreatic Cancer Cell Line (Panc-1) | 0.25 | [7] |

| Flubendazole | Pancreatic Cancer Cell Line (Panc-1) | 0.18 | [7] |

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound | Virus | EC₅₀ (µM) | Reference |

| BZ-1 | Respiratory Syncytial Virus (RSV) | 0.02 | [8] |

| BZ-2 | Coxsackievirus B5 (CVB-5) | 9-17 | [9] |

| BZ-3 | Yellow Fever Virus (YFV) | Moderately Active | [8] |

| BZ-4 | Bovine Viral Diarrhoea Virus (BVDV) | Moderately Active | [8] |

| BZ-5 (Hybrid with 1,2,3-triazole) | Respiratory Syncytial Virus (RSV) | 0.02 | [10] |

Experimental Protocols: Synthesis of Key Anthelmintics

The following are generalized experimental protocols for the synthesis of three historically and commercially significant benzimidazole anthelmintics. These are provided for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

Synthesis of Thiabendazole

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-phenylenediamine and 4-thiazolecarboxylic acid in the presence of a dehydrating agent and acid catalyst, such as polyphosphoric acid (PPA).

-

Heating: Heat the reaction mixture to a high temperature (typically >200°C) for several hours to facilitate the condensation and cyclization reaction.

-

Work-up: After cooling, carefully add the reaction mixture to a large volume of ice water with stirring.

-

Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the crude thiabendazole.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Synthesis of Mebendazole

Protocol:

-

Step 1: Synthesis of 3,4-diaminobenzophenone: This intermediate can be synthesized from 4-chloro-3-nitrobenzophenone through ammonolysis followed by reduction of the nitro group.

-

Step 2: Cyclization: React 3,4-diaminobenzophenone with S-methylisothiourea sulfate in the presence of a suitable solvent and base.

-

Step 3: Carbamoylation: Treat the resulting 2-aminobenzimidazole derivative with methyl chloroformate in the presence of a base to yield mebendazole.

-

Purification: The crude product is purified by recrystallization.

Synthesis of Albendazole

Protocol:

-

Step 1: Synthesis of 4-(propylthio)-2-nitroaniline: This is achieved by the thiocyanation of 2-nitroaniline followed by alkylation with n-propyl bromide.[1][2]

-

Step 2: Reduction: The nitro group of 4-(propylthio)-2-nitroaniline is reduced to an amine using a reducing agent such as sodium dithionite or catalytic hydrogenation to yield 4-(propylthio)-o-phenylenediamine.

-

Step 3: Cyclization and Carbamoylation: The diamine is then reacted with methyl N-cyanocarbamate to form the benzimidazole ring and introduce the carbamate side chain in a single step.

-

Purification: The final product is purified by recrystallization.

Conclusion and Future Perspectives

The journey of benzimidazole derivatives from their initial synthesis to their current status as indispensable therapeutic agents is a compelling narrative of chemical innovation and pharmacological discovery. The structural simplicity and synthetic accessibility of the benzimidazole nucleus, coupled with its ability to interact with a wide array of biological targets, have ensured its enduring legacy in drug development.

Future research in this field will likely focus on several key areas:

-

Development of Novel Derivatives: The exploration of new substitution patterns and the hybridization of the benzimidazole scaffold with other pharmacophores will continue to yield compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

-

Tackling Drug Resistance: As with many antimicrobial and anthelmintic agents, resistance is an ongoing challenge. The design of new benzimidazole derivatives that can overcome existing resistance mechanisms is a critical area of research.

-

Expansion into New Therapeutic Areas: The diverse biological activities of benzimidazoles suggest their potential for treating a wider range of diseases, including cancer, neurodegenerative disorders, and various inflammatory conditions.

The rich history and continued evolution of benzimidazole chemistry and pharmacology ensure that this remarkable scaffold will remain a source of inspiration and a valuable tool for drug discovery for years to come.

References

- 1. e-journals.in [e-journals.in]

- 2. ijisrt.com [ijisrt.com]

- 3. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to 2-Arylbenzimidazoles in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylbenzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a multitude of biological targets. This guide provides a comprehensive technical overview of this versatile heterocyclic core, from its fundamental synthetic strategies to its diverse and potent pharmacological activities. We will delve into the nuanced structure-activity relationships that govern its efficacy, explore its various mechanisms of action, and present detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-arylbenzimidazole framework.

Introduction: The Significance of the 2-Arylbenzimidazole Core

The benzimidazole ring system, an isostere of naturally occurring purines, provides a unique structural motif that allows for diverse interactions with biological macromolecules.[] The addition of an aryl group at the 2-position significantly enhances the pharmacological potential of this scaffold, creating a class of compounds with a broad spectrum of activities.[2][3] These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant effects, making 2-arylbenzimidazoles a subject of intense investigation in the quest for new therapeutic agents.[4][5][6][7] The structural rigidity of the benzimidazole core, combined with the tunable electronic and steric properties of the 2-aryl substituent, allows for fine-tuning of biological activity and pharmacokinetic properties.[6]

Synthetic Strategies: Building the 2-Arylbenzimidazole Scaffold

The construction of the 2-arylbenzimidazole core is primarily achieved through the condensation of an o-phenylenediamine with an aromatic aldehyde or a carboxylic acid derivative.[2][8] The choice of synthetic route often depends on the desired substitution pattern, scalability, and reaction conditions.

Condensation of o-Phenylenediamines with Aromatic Aldehydes

This is one of the most common and direct methods for synthesizing 2-arylbenzimidazoles. The reaction typically proceeds in two steps: the formation of a Schiff base intermediate, followed by oxidative cyclization.[9]

Experimental Protocol: Synthesis of 2-Arylbenzimidazoles via Aldehyde Condensation [10]

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

-

Catalyst/Oxidant Addition: Add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent. A variety of oxidizing systems can be employed, including air, hydrogen peroxide, or ceric ammonium nitrate (CAN).[10]

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). The precipitated product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

A greener approach to this synthesis involves microwave-assisted reactions, which can significantly reduce reaction times and improve yields.[11]

Condensation of o-Phenylenediamines with Aromatic Carboxylic Acids

This method, often referred to as the Phillips-Ladenburg synthesis, involves the direct condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., acid chloride, ester, or nitrile) at high temperatures, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid.[2][11]

Experimental Protocol: Synthesis of 2-Arylbenzimidazoles via Carboxylic Acid Condensation [11]

-

Reaction Setup: Combine o-phenylenediamine (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent) in a reaction vessel.

-

Acid Catalyst: Add a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), and heat the mixture to a high temperature (typically 150-250 °C).

-

Reaction Monitoring: Monitor the reaction for several hours until the starting materials are consumed (as indicated by TLC).

-

Workup and Purification: Carefully pour the hot reaction mixture into a beaker of ice water and neutralize with a strong base (e.g., NaOH) to precipitate the product. The solid is then collected by filtration, washed with water, and purified by recrystallization.

Caption: General synthetic routes to 2-arylbenzimidazoles.

Pharmacological Activities and Mechanisms of Action

The 2-arylbenzimidazole scaffold has been extensively explored for a wide range of therapeutic applications, owing to its ability to interact with various biological targets.[][4][12]

Anticancer Activity

2-Arylbenzimidazoles exhibit potent anticancer activity through multiple mechanisms.[4][13]

-

Tubulin Polymerization Inhibition: A significant number of 2-arylbenzimidazole derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[14] They bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

-

Kinase Inhibition: The scaffold serves as a platform for the development of potent kinase inhibitors. Derivatives have been shown to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[15]

-

Topoisomerase Inhibition and DNA Intercalation: Some 2-arylbenzimidazoles can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby inducing cancer cell death.[9][15]

Caption: Key anticancer mechanisms of 2-arylbenzimidazoles.

Antiviral Activity

The structural similarity of the benzimidazole core to purine nucleosides makes it an attractive scaffold for the development of antiviral agents.[16] 2-Arylbenzimidazoles have demonstrated activity against a range of viruses, including:

-

Hepatitis C Virus (HCV): Derivatives have been identified as inhibitors of HCV NS5B polymerase, a key enzyme in viral replication.[16][17]

-

Flaviviruses: Compounds have shown inhibitory activity against viruses such as Yellow Fever Virus and Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV.[18][19][20]

-

Herpes Simplex Virus (HSV): Certain 2-arylbenzimidazoles have exhibited anti-HSV activity.[2]

Antimicrobial and Antifungal Activity

The 2-arylbenzimidazole scaffold is a valuable pharmacophore for the development of antimicrobial and antifungal agents.[5][21][22]

-

Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[5][23] The mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase.[21]

-

Antifungal Activity: Several 2-arylbenzimidazoles have demonstrated potent activity against various fungal strains, including Candida albicans.

Other Pharmacological Activities

The therapeutic potential of 2-arylbenzimidazoles extends beyond the aforementioned activities:

-

Anti-inflammatory Activity: By targeting enzymes like cyclooxygenase (COX) and various cytokines, these compounds can exert significant anti-inflammatory effects.[6][24]

-

Antioxidant Activity: The presence of hydroxyl groups on the aryl ring can impart potent antioxidant properties, enabling the scavenging of reactive oxygen species.[5]

-

Antidiabetic Activity: Recent studies have explored 2-arylbenzimidazoles as inhibitors of α-amylase, suggesting their potential in the management of type 2 diabetes.[25]

Structure-Activity Relationships (SAR)

The biological activity of 2-arylbenzimidazoles is highly dependent on the nature and position of substituents on both the benzimidazole core and the 2-aryl ring.[6][24][26][27]

-

Substituents on the 2-Aryl Ring:

-

Electron-donating groups (e.g., methoxy, hydroxyl) often enhance anticancer and antioxidant activities.[5][14]

-

Electron-withdrawing groups (e.g., nitro, halo) can influence activity, with their position being critical. For instance, a halogen at the para-position of the phenyl ring has been shown to be favorable for certain anticancer activities.[26]

-

-

Substituents on the Benzimidazole Core:

-

Substitution at the N-1 position can modulate solubility and pharmacokinetic properties.[21]

-

Substituents at the C-5 and C-6 positions can significantly impact biological activity. For example, the introduction of a hydroxyl group at the 5-position has been linked to enhanced antioxidant activity.[5][6]

-

Table 1: Representative 2-Arylbenzimidazoles and their Biological Activities

| Compound ID | 2-Aryl Substituent | Benzimidazole Substituent | Biological Activity | Target/Mechanism | IC50/EC50 | Reference |

| 4f | 2,4,5-trimethoxyphenyl | 6-methoxy | Anticancer (Siha cells) | Tubulin Inhibition | 0.61 µM | [14] |

| 27 | 4-chlorophenyl | 5,6-dichloro | Antiproliferative | Not specified | Potent | [17][18] |

| 38 | 4-hydroxyphenyl | 5-nitro | Anticancer (A549, MDA-MB-231, PC3) | Not specified | 4.47-5.50 µg/mL | [26] |

| 4h | 3,4-dihydroxyphenyl | 5-hydroxy | Antioxidant (HO scavenging) | Radical Scavenging | 46 µM | [5] |

| 31 | 2,4-dimethoxyphenyl | 5-acetyl | Antiviral (HCV) | Not specified | 1.11 µM | [19] |

Conclusion and Future Perspectives

The 2-arylbenzimidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with its diverse and potent pharmacological profile, ensures its place as a "privileged structure" in drug discovery. Future research will likely focus on the development of multi-target agents that can address complex diseases like cancer and infectious diseases with improved efficacy and reduced resistance. The exploration of novel synthetic methodologies, including green chemistry approaches, will further enhance the accessibility and utility of this remarkable heterocyclic core. The continued elucidation of structure-activity relationships will undoubtedly lead to the design of next-generation 2-arylbenzimidazole-based therapeutics with enhanced potency and selectivity.

References

- Xiaohelaiti, H., Wu, W., Gao, Y., Li, S., & Ma, C. (2023). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Anticancer Agents in Medicinal Chemistry, 23(14), 1644–1651.

- Vitale, G., Corona, P., Loriga, M., Carta, A., Paglietti, G., & Loddo, R. (2008). 2-Arylbenzimidazoles as antiviral and antiproliferative agents-Part 1. Medicinal Chemistry, 4(6), 605-617.

- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.).

- Sontakke, V. A., Ghosh, S., Lawande, P. P., Chopade, B. A., & Shinde, V. S. (2012). A simple, efficient synthesis of 2-aryl benzimidazoles using silica supported periodic acid catalyst and evaluation of anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 568-574.

- Panda, S. S., Malik, R., & Jain, S. C. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry, 16(16), 1905-1919.

- Vitale, G., Corona, P., Loriga, M., Carta, A., Paglietti, G., & Loddo, R. (2008). 2-Arylbenzimidazoles as antiviral and antiproliferative agents. Part 1. Medicinal Chemistry, 4(6), 605-617.

- Li, X., Li, X., Liu, H., Wang, J., & Zhou, B. (2013). Synthesis, antioxidant, and antimicrobial evaluation of some 2-arylbenzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4872-4875.

- Vitale, G., Corona, P., Loriga, M., Carta, A., Paglietti, G., & Loddo, R. (2008). 2-Arylbenzimidazoles as Antiviral and Antiproliferative Agents-Part 1. Medicinal Chemistry, 4(6), 605-617.

- Pharmacological Activities of Benzimidazole Deriv

- Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835–6837.

- Nguyen, T. K. C., Vo, T. N. H., Huynh, T. N. C., Bui, T. H., & Thai, K. M. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(35), 20857–20869.

- Väänänen, J., Aatola, H., Pentikäinen, U., & Vainio, M. (2020). Design and Synthesis of 2-Arylbenzimidazoles and Evaluation of Their Inhibitory Effect against Chlamydia pneumoniae. Journal of Medicinal Chemistry, 63(15), 8346–8362.

- Microwave assisted synthesis of 2-aryl benzimidazole. (n.d.). Sciforum.

- Benzimidazoles: From Antiproliferative to Multitargeted Anticancer Agents. (2019).

- 2‐Aryl benzimidazoles with breast cancer and VEGFR‐2 inhibiting... (n.d.).

- Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. (2025). RSC Publishing.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- Exploring the potential of 2-arylbenzimidazole scaffolds as novel α-amylase inhibitors: QSAR, molecular docking, simulation and pharmacokinetic studies. (2024). PubMed.

- Panda, S. S., Malik, R., & Jain, S. C. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Bentham Science Publishers.

- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega.

- The therapeutic journey of benzimidazoles: a review. (n.d.). Semantic Scholar.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2017). PMC.

- Rational approach towards 2-aryl benzimidazoles. (n.d.).

- Tonelli, M., Novelli, F., Tasso, B., Vazzana, I., Sparatore, A., Boido, V., ... & Giliberti, G. (2012). 5-acetyl-2-arylbenzimidazoles as antiviral agents. Part 4. European Journal of Medicinal Chemistry, 53, 83–97.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Demonstration of the structure-activity relationship of 2-arylbenzimidazole. (n.d.).

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI.

- 5-Acetyl-2-arylbenzimidazoles as antiviral agents. Part 4. (2012).

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry.

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). NIH.

- Strategies toward the synthesis of 2-aryl-benzimidazoles. (n.d.).

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed.

Sources

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. nveo.org [nveo.org]

- 5. Synthesis, antioxidant, and antimicrobial evaluation of some 2-arylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]

- 11. sciforum.net [sciforum.net]

- 12. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. 2-Arylbenzimidazoles as antiviral and antiproliferative agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-acetyl-2-arylbenzimidazoles as antiviral agents. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00106D [pubs.rsc.org]

- 24. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]